Evocalcet

Descripción

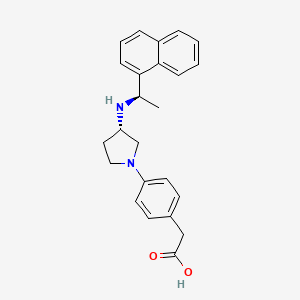

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNUIYPHQFXBAN-XLIONFOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132784 | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870964-67-3 | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evocalcet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evocalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVOCALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evocalcet mechanism of action on CaSR

An In-depth Technical Guide to the Mechanism of Action of Evocalcet on the Calcium-Sensing Receptor (CaSR)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (trade name Orkedia) is a second-generation, orally active calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of calcium homeostasis.[2][4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), leading to a reduction in serum PTH and calcium levels.[1][6][7] Compared to its predecessor, cinacalcet, this compound exhibits a more favorable pharmacokinetic profile, including significantly higher bioavailability, which contributes to its efficacy at lower doses and a reduced incidence of gastrointestinal adverse effects.[8][9] This guide provides a detailed examination of this compound's interaction with the CaSR, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize its activity.

Introduction to the Calcium-Sensing Receptor (CaSR)

The CaSR is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium balance.[1][10] Primarily expressed in the parathyroid glands and kidney, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]ₑ).[2][10] In the parathyroid gland, activation of the CaSR by increased [Ca²⁺]ₑ inhibits the secretion of PTH.[1][9] In SHPT, a common complication of CKD, the parathyroid glands become less sensitive to calcium, leading to excessive PTH secretion and subsequent mineral and bone disorders.[2] Calcimimetics are therapeutic agents designed to mimic the effect of calcium, thereby increasing the CaSR's sensitivity and mitigating the effects of SHPT.[1]

This compound: A Positive Allosteric Modulator of the CaSR

This compound is classified as a positive allosteric modulator (PAM) of the CaSR.[2][11] Unlike orthosteric agonists that bind to the primary ligand-binding site, allosteric modulators bind to a distinct site on the receptor.[2][12] This binding induces a conformational change that enhances the affinity and/or efficacy of the endogenous ligand, in this case, extracellular calcium.[2]

Binding Site: Structural studies, including cryo-electron microscopy, have revealed that this compound binds within the receptor's seven-transmembrane (7TM) domain, at the interface between the receptor and the lipid membrane.[9][13][14] Like cinacalcet, its basic nitrogen is predicted to interact with key residues such as Glu837 of the CaSR.[9] This binding stabilizes an active conformation of the receptor, thereby increasing its sensitivity to calcium ions.

Intracellular Signaling Pathways

Activation of the CaSR by this compound and calcium triggers downstream signaling through heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.[15][16][17]

-

Gαq/11 Pathway: This is the principal pathway for inhibiting PTH secretion.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.[10][15]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and increasing the intracellular calcium concentration ([Ca²⁺]i).[8][15] This rise in [Ca²⁺]i is a key signal for the inhibition of PTH secretion.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca²⁺]i, activates PKC, which in turn can modulate downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.[15][16]

-

-

Gαi/o Pathway: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] Reduced cAMP further contributes to the suppression of PTH gene transcription and secretion.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through extensive in vitro and in vivo studies.

| Parameter | Species / System | Value | Reference |

| In Vitro Activity | |||

| EC₅₀ for [Ca²⁺]i increase | hCaR-HEK293 cells | 92.7 nM | [4][6][8] |

| In Vivo Efficacy (Single Oral Dose) | |||

| Significant PTH Reduction | Normal Rats | ≥ 0.03 mg/kg | [8] |

| Significant Serum Ca²⁺ Reduction | Normal Rats | ≥ 0.1 mg/kg | [8] |

| Significant PTH & Ca²⁺ Reduction | 5/6 Nephrectomized Rats | ≥ 0.1 mg/kg | [8] |

| Effective PTH Reduction | Common Marmosets | 5 µg/kg | [8] |

| Pharmacokinetics | |||

| Bioavailability | Rats | > 80% | [8] |

| Elimination Half-life (t₁/₂) | Healthy Chinese Subjects | 16.0 - 20.8 hours | [18] |

| Time to Max Concentration (tₘₐₓ) | Healthy Chinese Subjects | 1.5 - 2.0 hours | [18] |

Key Experimental Protocols

In Vitro CaSR Activation Assay: Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay quantifies the agonistic activity of this compound on the human CaSR by measuring changes in intracellular calcium concentration.

Objective: To determine the EC₅₀ of this compound for CaSR activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene (hCaR-HEK293) are cultured to confluence in appropriate media.[8]

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and incubated to allow for attachment.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at 37°C.[19][20] The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. Cells are washed to remove extracellular dye.

-

Compound Addition: Varying concentrations of this compound are added to the wells. A baseline fluorescence reading is taken before addition.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader.[21]

-

For Fura-2 , the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is calculated. An increase in this ratio corresponds to an increase in [Ca²⁺]i.[19]

-

For Fluo-4 , fluorescence intensity is measured at ~516 nm following excitation at ~494 nm. An increase in intensity corresponds to an increase in [Ca²⁺]i.[21]

-

-

Data Analysis: The change in fluorescence is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.

In Vivo Assessment of PTH and Serum Calcium Suppression

This protocol describes a typical animal study to evaluate the pharmacological effects of this compound on key biomarkers of SHPT.

Objective: To assess the dose-dependent effects of orally administered this compound on serum PTH and calcium levels in a rat model of CKD.

Methodology:

-

Animal Model: A CKD model is induced in rats (e.g., Sprague-Dawley) via 5/6 nephrectomy (Nx) or an adenine-induced diet, which leads to the development of SHPT.[7][8] Sham-operated animals serve as controls.

-

Acclimatization: Animals are allowed to recover and develop stable SHPT, typically monitored by elevated serum PTH levels.

-

Grouping and Dosing: Rats are randomized into vehicle control and this compound treatment groups (e.g., 0.03, 0.1, 0.3 mg/kg). The drug or vehicle is administered orally via gavage.[8]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via a tail vein or other appropriate method.

-

Biochemical Analysis:

-

Blood is processed to obtain serum.

-

Intact PTH (iPTH) levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.

-

Serum calcium concentrations are measured using a colorimetric assay or an automated clinical chemistry analyzer.

-

-

Data Analysis: The mean serum PTH and calcium levels for each treatment group are plotted over time. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the effects of different doses of this compound to the vehicle control.

Conclusion

This compound represents a significant advancement in the management of secondary hyperparathyroidism. Its mechanism as a positive allosteric modulator of the Calcium-Sensing Receptor is well-defined, enhancing the receptor's sensitivity to extracellular calcium and potently suppressing PTH secretion through the Gαq/11 and Gαi/o signaling pathways. Its superior pharmacokinetic profile allows for effective disease management at lower doses with improved tolerability compared to earlier calcimimetics. The detailed understanding of its molecular interactions and pharmacological effects provides a solid foundation for its clinical application and for the future development of novel CaSR modulators.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]

- 8. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]

- 9. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. 7dd7 - Structure of Calcium-Sensing Receptor in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 15. researchgate.net [researchgate.net]

- 16. jme.bioscientifica.com [jme.bioscientifica.com]

- 17. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. berthold.com [berthold.com]

Molecular Pharmacology of Evocalcet: An In-depth Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Evocalcet, a second-generation calcimimetic agent, represents a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2][3] Developed to improve upon the limitations of the first-generation calcimimetic, cinacalcet, this compound offers a favorable pharmacological profile characterized by enhanced efficacy at lower doses, improved bioavailability, and a better safety and tolerability profile.[4][5][6] This technical guide provides a detailed exploration of the molecular pharmacology of this compound, encompassing its mechanism of action, key experimental data, and relevant methodologies for its study.

Mechanism of Action

This compound is an orally active, allosteric agonist of the calcium-sensing receptor (CaSR).[1][7][8] The CaSR, a G-protein coupled receptor, is predominantly expressed on the surface of parathyroid gland cells and plays a pivotal role in regulating calcium homeostasis.[7][9] In SHPT, the parathyroid glands become less sensitive to extracellular calcium, leading to excessive secretion of parathyroid hormone (PTH).[1][10]

This compound binds to a site on the transmembrane domain of the CaSR, distinct from the binding site of extracellular calcium.[1][4] This allosteric modulation increases the receptor's sensitivity to extracellular calcium ions.[1][10] Consequently, at any given calcium concentration, the CaSR is more effectively activated in the presence of this compound, leading to the suppression of PTH synthesis and secretion.[11][10] This targeted action helps to normalize serum calcium and phosphorus levels, thereby mitigating the complications associated with SHPT, such as renal osteodystrophy and cardiovascular disease.[2][3]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).

Quantitative Data

In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| EC50 | hCaR-HEK293 cells | 92.7 nM | [11][8] |

| EC50 | hCaR-HEK293 cells | 243 ± 15 nM (in response to 0.5 mM CaCl2) | [12] |

In Vivo Pharmacodynamics in Animal Models

| Animal Model | Dose | Effect | Reference |

| Normal Rats | ≥0.03 mg/kg (oral) | Significant reduction in serum PTH | [5] |

| Normal Rats | ≥0.1 mg/kg (oral) | Significant reduction in serum calcium | [5] |

| 5/6 Nephrectomized Rats | ≥0.1 mg/kg (oral) | Significant decrease in serum PTH and calcium | [5] |

| 5/6 Nephrectomized Rats | 0.3 mg/kg (oral, once daily for 5 weeks) | Reduced serum PTH and calcium levels | [11] |

| Adenine-induced CKD Rats | 0.3 mg/kg (oral) | Significant decrease in serum PTH for 24 hours | [13] |

Pharmacokinetics in Humans

| Population | Dose | Tmax (median) | t1/2 (mean) | Bioavailability | Reference |

| Healthy Japanese Subjects | 1-20 mg (single dose) | 1.5 - 2 h | 12.98 - 19.77 h | - | [14] |

| Healthy Chinese Subjects | 1-12 mg (single dose) | 1.00 - 2.00 h | 15.99 - 20.84 h | - | [15] |

| SHPT Patients on Hemodialysis | 1, 4, or 12 mg (single dose) | ~4 h | 20.86 - 22.52 h | - | [16] |

| Humans (mass balance study) | - | - | - | 62.7% | [4] |

Clinical Efficacy in SHPT Patients

| Study Phase | Patient Population | Treatment | Key Finding | Reference |

| Phase 2b | Japanese HDSHPT | This compound 0.5, 1, 2 mg/day for 3 weeks | Dose-dependent reduction in iPTH (-8.40%, -10.56%, -20.16% respectively) | [17][18][19] |

| Phase 3 | Japanese HDSHPT | This compound (1-8 mg) vs. Cinacalcet for 30 weeks | This compound was non-inferior to cinacalcet in achieving target iPTH levels | [20] |

| Long-term Extension | Japanese HDSHPT | This compound (1-12 mg) for 52 weeks | Sustained reduction in iPTH levels | [20] |

Experimental Protocols

In Vitro CaSR Agonist Activity Assay

A common method to assess the in vitro activity of this compound involves the use of Human Embryonic Kidney (HEK293) cells stably transfected with the human Calcium-Sensing Receptor (hCaR).

Methodology:

-

Cell Culture: HEK293 cells stably expressing hCaR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic such as hygromycin B.[5]

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in a HEPES buffer to achieve the desired final concentrations.[5]

-

Assay Procedure:

-

The transfected HEK293 cells are seeded into a 96-well plate.[5]

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The prepared this compound solutions at various concentrations are added to the wells.[5]

-

The change in intracellular calcium concentration ([Ca2+]i) is measured using a fluorescence imaging plate reader (FLIPR).[12]

-

-

Data Analysis: The fluorescence intensity is measured, and the dose-response curve is plotted to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.[8]

In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism

The 5/6 nephrectomy (Nx) rat model is a widely used preclinical model to evaluate the efficacy of drugs for SHPT.

Methodology:

-

Induction of SHPT:

-

Male Wistar rats undergo a two-step surgical procedure to induce chronic kidney disease. First, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed.

-

Following surgery, the rats are fed a high-phosphorus diet to exacerbate the development of SHPT.[3][21]

-

-

Drug Administration:

-

Sample Collection and Analysis:

-

Blood samples are collected periodically from the tail vein.[5]

-

Serum levels of PTH, calcium, and phosphorus are measured using appropriate immunoassay and colorimetric kits.

-

-

Data Analysis: The effects of this compound on the biochemical parameters are compared to those of a vehicle-treated control group to assess its in vivo efficacy.

Experimental Workflow

Caption: A typical experimental workflow for the evaluation of this compound.

Advantages of this compound over Cinacalcet

This compound was developed to address several limitations of cinacalcet, the first-in-class calcimimetic.[4][5][7]

-

Improved Bioavailability: this compound exhibits significantly higher bioavailability compared to cinacalcet (62.7% vs. 5-30%), allowing for lower and more predictable dosing.[4]

-

Reduced Gastrointestinal Side Effects: Clinical studies have shown that this compound is associated with a lower incidence of gastrointestinal adverse events, such as nausea and vomiting, which are common with cinacalcet and can limit dose titration and patient compliance.[4][5]

-

Lower Potential for Drug-Drug Interactions: Cinacalcet is a strong inhibitor of the cytochrome P450 enzyme CYP2D6, leading to potential drug-drug interactions. This compound, in contrast, shows no significant inhibitory effects on major CYP isozymes, reducing the risk of such interactions.[4][5][11][22]

Logical Relationship Diagram

Caption: Logical relationship of this compound's advantages and clinical outcomes.

This compound's molecular pharmacology positions it as a valuable therapeutic option for the management of secondary hyperparathyroidism. Its mechanism as a potent allosteric modulator of the CaSR, combined with a favorable pharmacokinetic and safety profile, offers significant advantages over older calcimimetics. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of nephrology and endocrinology. Further research may continue to elucidate the full therapeutic potential of this compound in managing mineral and bone disorders in patients with chronic kidney disease.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]

- 14. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent this compound in Healthy Japanese Subjects: First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of this compound in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Phase 2b study of this compound (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long-Term Efficacy and Safety of this compound in Japanese Patients with Secondary Hyperparathyroidism Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Rescues Secondary Hyperparathyroidism-driven Cortical Porosity in CKD Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Evocalcet's Binding Affinity to the Calcium-Sensing Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] The CaSR, a class C G-protein coupled receptor (GPCR), plays a pivotal role in maintaining calcium homeostasis.[1][2][4] this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2] This document provides a detailed technical guide on the binding affinity and functional potency of this compound to the CaSR, including experimental methodologies and relevant signaling pathways.

Quantitative Data: Functional Potency of this compound

This compound's interaction with the CaSR is primarily characterized by its functional potency, measured as the half-maximal effective concentration (EC50) in in vitro cellular assays. This value represents the concentration of this compound that elicits 50% of the maximal response in a given functional assay, typically the mobilization of intracellular calcium.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 92.7 nM | hCaR-HEK293 | Intracellular Ca2+ Mobilization | [5][6] |

| EC50 | 243 ± 15 nM | hCaR-HEK293 | Intracellular Ca2+ Mobilization | [7] |

Note: The variation in EC50 values can be attributed to differences in experimental conditions and assay systems between laboratories.

Experimental Protocols

Intracellular Calcium Mobilization Assay (Functional Potency)

This assay is a cornerstone for characterizing the functional potency of CaSR allosteric modulators like this compound. It measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Objective: To determine the EC50 value of this compound by measuring its ability to potentiate CaSR-mediated intracellular calcium release in response to a fixed concentration of extracellular calcium.

Materials:

-

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the human calcium-sensing receptor (hCaR-HEK293).[5][6]

-

Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Agonist: Calcium chloride (CaCl2).

-

Instrumentation: A fluorescence microplate reader or a flow cytometer capable of measuring intracellular calcium kinetics.

Methodology:

-

Cell Culture and Plating:

-

hCaR-HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

-

Dye Loading:

-

The growth medium is removed, and the cells are washed with assay buffer.

-

Cells are then incubated with a loading solution containing the fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C, allowing the dye to enter the cells.

-

-

Compound Incubation:

-

After dye loading, the cells are washed again with assay buffer to remove any extracellular dye.

-

Varying concentrations of this compound are added to the wells and incubated for a predetermined period.

-

-

Signal Detection:

-

The microplate is placed in the fluorescence reader.

-

A baseline fluorescence reading is taken before the addition of the agonist.

-

A fixed concentration of CaCl2 is added to all wells to stimulate the CaSR.

-

The fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of this compound.

-

The data are normalized to the maximal response and plotted against the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

-

Radioligand Binding Assay (Binding Affinity - Representative Protocol)

Objective: To determine the inhibition constant (Ki) of this compound for the CaSR by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: Membrane preparations from hCaR-HEK293 cells.

-

Radioligand: A suitable radiolabeled antagonist or allosteric modulator for the CaSR (e.g., [3H]-NPS 2143).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known unlabeled CaSR ligand.

-

Binding Buffer: A buffer optimized for the CaSR binding assay (e.g., Tris-HCl with physiological salts).

-

Instrumentation: A scintillation counter.

Methodology:

-

Membrane Preparation:

-

hCaR-HEK293 cells are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

-

-

Assay Setup:

-

In a series of tubes, a fixed concentration of the radioligand is incubated with varying concentrations of this compound.

-

A set of tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand) are also prepared.

-

-

Incubation:

-

The cell membranes are added to the tubes, and the mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

The filters are washed with cold binding buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

An IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Activation of the CaSR by calcium, potentiated by this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

Experimental Workflow for Intracellular Calcium Mobilization Assay

The following diagram outlines the key steps in determining the functional potency of this compound using a fluorescence-based calcium flux assay.

Conclusion

This compound is a potent allosteric modulator of the calcium-sensing receptor, as demonstrated by its nanomolar EC50 values in functional cellular assays. The primary mechanism of action involves the potentiation of the Gq/11-PLC signaling pathway, leading to intracellular calcium mobilization and subsequent suppression of PTH secretion. The provided experimental protocols offer a framework for the in vitro characterization of this compound and similar CaSR modulators. Further studies, particularly direct binding assays, would provide a more complete picture of its affinity for the receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Using HEK Cells for Receptor Binding Assays [cytion.com]

In Vitro Characterization of Evocalcet Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] It is developed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] As an allosteric modulator, this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[2][3] This document provides a detailed technical overview of the in vitro characterization of this compound's activity, focusing on its mechanism of action, key experimental data, and the protocols used to generate this data.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound's primary mechanism of action is the allosteric activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[1][4] By binding to a site distinct from the orthosteric calcium-binding site, this compound induces a conformational change in the receptor that increases its affinity for extracellular calcium ions. This potentiation of CaSR signaling, even at physiological calcium concentrations, leads to the inhibition of PTH secretion from the parathyroid glands.

The activation of the CaSR by this compound initiates a downstream signaling cascade primarily through the Gq/11 and Gi/o G-protein pathways.[5][6] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, a key event in the characterization of this compound's in vitro activity.[6]

Quantitative In Vitro Activity of this compound

The in vitro potency and selectivity of this compound have been characterized through various assays. The key quantitative data are summarized in the tables below.

Table 1: CaSR Agonistic Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 | hCaR-HEK293 | 92.7 nM | [2][3][8] |

EC50 (Half-maximal effective concentration) represents the concentration of this compound that induces a response halfway between the baseline and maximum in the intracellular calcium mobilization assay.

Table 2: In Vitro Inhibition of Cytochrome P450 (CYP) Isozymes by this compound

| CYP Isozyme | IC50 (µM) | Reference |

| CYP1A2 | >50 | [2] |

| CYP2A6 | >50 | [2] |

| CYP2B6 | >50 | [2] |

| CYP2C8 | >50 | [2] |

| CYP2C9 | >50 | [2] |

| CYP2C19 | >50 | [2] |

| CYP2D6 | >50 (50.7% inhibition at 50 µM) | [2][9] |

| CYP2E1 | >50 | [2] |

| CYP3A4/5 | >50 | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. A higher IC50 value indicates lower inhibitory potential.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Intracellular Calcium Mobilization Assay

This assay quantifies the ability of this compound to activate the CaSR and trigger an increase in intracellular calcium concentration ([Ca2+]i).

a. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR (hCaR-HEK293) are used.[2][3]

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 50 mg/mL hygromycin B.[2]

-

For the assay, cells are seeded into 96-well plates and grown to 80-100% confluency.[2][10]

b. Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).[10][11]

-

A loading solution containing the ratiometric fluorescent calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM) is prepared. The Fura-2 AM stock solution (1-5 mM in anhydrous DMSO) is diluted in the buffer to a final working concentration of 1-5 µM.[11] 0.02-0.04% Pluronic F-127 can be included to aid in dye dispersion.[11]

-

Cells are incubated with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[10][12]

-

Following incubation, the loading solution is removed, and the cells are washed twice with the buffer to remove extracellular dye.[11]

-

The cells are then incubated for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[11]

c. Fluorescence Measurement:

-

The 96-well plate is placed in a multi-label plate reader capable of ratiometric fluorescence measurement.

-

This compound solutions are prepared at various concentrations (e.g., 3 to 30,000 nM) in the assay buffer.[2][3]

-

The plate reader is set to excite Fura-2 at two wavelengths: ~340 nm (calcium-bound) and ~380 nm (calcium-free), and to measure the emission at ~510 nm.

-

A baseline fluorescence reading is taken before the addition of this compound.

-

This compound solutions are added to the wells, and the fluorescence intensity ratio (340/380 nm) is measured over time to monitor the change in [Ca2+]i.[2][3]

d. Data Analysis:

-

The change in the 340/380 nm fluorescence ratio is plotted against the concentration of this compound.

-

The EC50 value is determined by fitting the concentration-response curve to a sigmoidal dose-response equation.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of this compound to inhibit the activity of major drug-metabolizing CYP isozymes.

a. Reagents and Materials:

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]

-

Specific probe substrates for each CYP isozyme (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).[14]

-

This compound stock solution (in a suitable solvent like DMSO).

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).[15]

b. Incubation Procedure:

-

A master mix is prepared containing HLMs, the NADPH-generating system, and the incubation buffer.

-

A series of dilutions of this compound are prepared (e.g., 0.15 to 50 µM).[2]

-

The HLM master mix is pre-incubated with either this compound or vehicle control for a short period at 37°C.

-

The reaction is initiated by adding the specific CYP probe substrate.

-

The incubation is carried out at 37°C for a specific time (e.g., 5-20 minutes), ensuring the reaction is in the linear range.[15]

-

The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

c. Sample Analysis:

-

The terminated reaction mixtures are centrifuged to precipitate proteins.

-

The supernatant is transferred for analysis by LC-MS/MS.

-

The formation of the specific metabolite of the probe substrate is quantified.

d. Data Analysis:

-

The rate of metabolite formation in the presence of this compound is compared to the vehicle control.

-

The percent inhibition is calculated for each this compound concentration.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to an inhibitory dose-response curve.

Visualizations

Signaling Pathway of this compound-Mediated CaSR Activation

Caption: this compound allosterically modulates the CaSR, leading to Gq/11 activation and subsequent intracellular calcium release.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Caption: Workflow for measuring this compound-induced intracellular calcium changes in hCaR-HEK293 cells.

Experimental Workflow for CYP Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory potential of this compound on CYP enzymes.

References

- 1. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]

- 3. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular calcium alters calcium-sensing receptor network integrating intracellular calcium-signaling and related key pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-sensing receptor-mediated activation of phospholipase C-gamma1 is downstream of phospholipase C-beta and protein kinase C in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Assessment of CYP‐Mediated Drug Interactions for this compound, a New Calcimimetic Agent, Based on In Vitro Investigations and a Cocktail Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hellobio.com [hellobio.com]

- 11. benchchem.com [benchchem.com]

- 12. brainvta.tech [brainvta.tech]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Evocalcet's Effect on Parathyroid Hormone Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on PTH secretion pathways, and a summary of key preclinical and clinical data. Detailed experimental protocols for relevant in vitro and in vivo models are also provided to facilitate further research in this area.

Introduction

Secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), is characterized by elevated PTH levels, which contribute to mineral and bone disorders. This compound (KHK7580) is an orally administered small molecule that offers a therapeutic option for the management of SHPT in patients on dialysis.[1][2] It functions by targeting the CaSR, a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.[1] This document will explore the intricate details of this compound's interaction with the CaSR and the subsequent downstream signaling events that lead to the reduction of PTH secretion.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound does not directly activate the CaSR but rather binds to an allosteric site within the transmembrane domain of the receptor.[1] This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions. As a result, lower concentrations of calcium are required to activate the receptor and initiate downstream signaling cascades that inhibit PTH secretion.[3] The basic nitrogen of this compound's naphthylethylamine structure is predicted to interact with Glu837 of the CaSR.

Downstream Signaling Pathways

Activation of the CaSR by this compound triggers intracellular signaling primarily through the Gαq/11 and Gαi/o pathways.

-

Gαq/11 Pathway: This pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium. DAG, in conjunction with this increased intracellular calcium, activates protein kinase C (PKC).

-

Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

The culmination of these signaling events is the suppression of PTH gene expression and the inhibition of PTH secretion from the parathyroid chief cells.

References

- 1. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound Evaluated by Dialysate Calcium Concentration in Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]

The Genesis of Evocalcet: A Next-Generation Calcimimetic for Secondary Hyperparathyroidism

A Technical Guide on the Discovery and Development of a Novel Calcium-Sensing Receptor Agonist

Introduction

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and mineral metabolism disorders. The calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, is the principal regulator of PTH secretion. Calcimimetics, which allosterically modulate the CaSR to increase its sensitivity to extracellular calcium, represent a cornerstone of SHPT management. Cinacalcet, the first-in-class calcimimetic, effectively lowers PTH levels but is often associated with gastrointestinal adverse events, limiting its clinical utility. This technical guide details the discovery and development of evocalcet, a second-generation calcimimetic designed to offer comparable efficacy to cinacalcet with an improved safety profile.

Lead Optimization and In Vitro Characterization

The development of this compound began with the goal of identifying a novel CaSR agonist with an improved therapeutic window compared to cinacalcet.[1] A key objective was to reduce the gastrointestinal side effects and the potent inhibition of the cytochrome P450 isoenzyme CYP2D6 observed with cinacalcet.[1] Optimization of lead compounds, starting from a cinacalcet scaffold, led to the identification of a series of pyrrolidine derivatives.[1] Structure-activity relationship (SAR) studies focused on enhancing CaSR agonistic activity while improving the drug metabolism and pharmacokinetic (DMPK) profile.[2]

This compound emerged from this rigorous screening process, demonstrating potent agonistic activity on the human CaSR (hCaSR) expressed in HEK293 cells.[3] In these in vitro assays, this compound induced a concentration-dependent increase in intracellular calcium, indicative of CaSR activation.[3]

Key In Vitro Data

| Parameter | This compound | Cinacalcet | Reference |

| CaSR Agonistic Activity (EC50) | 243 ± 15 nM | - | [4] |

Preclinical Pharmacology

The preclinical development of this compound involved extensive evaluation in animal models to assess its efficacy, pharmacokinetics, and safety.

In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism

The 5/6 nephrectomy (5/6 Nx) rat model is a well-established animal model that mimics human CKD and the subsequent development of SHPT.[5] In this model, this compound demonstrated a dose-dependent suppression of serum PTH and calcium levels.[6] Notably, this compound was found to be approximately 30 times more potent than cinacalcet in normal rats, a difference attributed to its significantly higher bioavailability.[6]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats revealed that this compound possesses high oral bioavailability, a significant improvement over cinacalcet. This favorable pharmacokinetic profile allows for lower effective doses, which is hypothesized to contribute to its improved gastrointestinal tolerability.[6]

| Species | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Rat | 0.3 | >80% | 137 ± 29 | 1.0 | 739 ± 138 | [6] |

| Rat | 1 | - | 452 ± 103 | 1.0 | 2580 ± 540 | [6] |

Safety Pharmacology

A critical aspect of this compound's preclinical evaluation was its gastrointestinal safety profile. In rats, cinacalcet induced a significant delay in gastric emptying, a potential contributor to its emetic effects. In contrast, this compound had no marked effect on gastric emptying.[7] Furthermore, in common marmosets, a species known to exhibit emesis, this compound induced significantly less vomiting compared to cinacalcet.[7]

Clinical Development

The clinical development program for this compound was designed to systematically evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety in both healthy volunteers and patients with SHPT.

Phase I Studies in Healthy Volunteers

First-in-human Phase I studies were conducted in healthy Japanese and Chinese subjects to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound.[8][9] These studies demonstrated that this compound was well-tolerated and exhibited a dose-proportional pharmacokinetic profile.[8][9] Following oral administration, this compound was rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2 hours and an elimination half-life (t1/2) ranging from 13 to 20 hours.[9] Importantly, these studies also showed a dose-dependent decrease in intact PTH and corrected calcium levels.[8][9]

| Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Healthy Japanese Subjects (Single Dose) | 1 mg | 58.8 | 1.5 | 13.0 | 567 | [10] |

| 20 mg | 903 | 2.0 | 19.8 | 11400 | [9] | |

| Healthy Chinese Subjects (Single Dose) | 1 mg | 43.1 ± 14.7 | 1.0 | 16.0 | 389 ± 112 | [8] |

| 12 mg | 509 ± 132 | 2.0 | 20.8 | 5850 ± 1210 | [8] |

Phase II and III Studies in Patients with Secondary Hyperparathyroidism

Subsequent clinical trials in patients with SHPT on hemodialysis were designed to establish the efficacy and safety of this compound. A pivotal Phase III, randomized, double-blind, head-to-head comparison trial was conducted in Japanese hemodialysis patients to compare this compound with cinacalcet.[11][12]

The primary endpoint of this study was the non-inferiority of this compound to cinacalcet in achieving a target mean intact PTH level of 60 to 240 pg/mL. The results demonstrated that this compound was non-inferior to cinacalcet in suppressing PTH levels.[11][12] A key secondary endpoint was the incidence of gastrointestinal-related adverse events. In this regard, this compound demonstrated a statistically significant lower incidence of these side effects compared to cinacalcet.[11][12]

| Study | Treatment Group | N | Patients Achieving Target iPTH (%) | Gastrointestinal Adverse Events (%) | Reference |

| Phase III Head-to-Head Trial | This compound | 317 | 72.7 | 18.6 | [11][12] |

| Cinacalcet | 317 | 76.7 | 32.8 | [11][12] |

Long-term extension studies have further confirmed the sustained efficacy and safety of this compound in managing SHPT in patients on dialysis.[13][14]

Mechanism of Action: Signaling Pathway

This compound, like other calcimimetics, is an allosteric modulator of the CaSR. It binds to a site on the transmembrane domain of the receptor, distinct from the extracellular calcium-binding site. This binding increases the receptor's sensitivity to extracellular calcium ions. As a result, at any given calcium concentration, the CaSR is more active in the presence of this compound. This enhanced activation of the CaSR in the parathyroid gland leads to the inhibition of PTH synthesis and secretion.

References

- 1. sceti.co.jp [sceti.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Silicon-Rhodamine Functionalized this compound Probes Potently and Selectively Label Calcium Sensing Receptors In Vitro, In Vivo, and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]

- 7. A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent this compound in Healthy Japanese Subjects: First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent this compound in Healthy Japanese Subjects: First-in-Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Head-to-head comparison of the new calcimimetic agent this compound with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kyowakirin.com [kyowakirin.com]

- 13. This compound: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound in Previously Cinacalcet-Treated Secondary Hyperparathyroidism Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a Second-Generation Calcimimetic: A Technical Guide to the Structural Activity Relationship of Evocalcet Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocalcet (Orkedia®) is a second-generation oral calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It was developed to improve upon the first-generation calcimimetic, cinacalcet, by offering a better safety profile, particularly with regard to gastrointestinal side effects, and a reduced potential for drug-drug interactions. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound analogues, detailing the molecular modifications that led to its enhanced pharmacological and pharmacokinetic properties. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Need for a Better Calcimimetic

Secondary hyperparathyroidism is a common and serious complication of CKD, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications. Calcimimetics are allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that regulates PTH secretion.[1] By increasing the sensitivity of the CaSR to extracellular calcium, calcimimetics effectively lower PTH levels.[1][2]

Cinacalcet, the first approved calcimimetic, demonstrated clinical efficacy but was associated with significant gastrointestinal adverse events (nausea and vomiting) and inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, leading to potential drug-drug interactions.[3][4] This created a clear medical need for a new calcimimetic with an improved therapeutic window. The development of this compound aimed to address these limitations by optimizing the molecular structure to enhance potency, bioavailability, and metabolic stability while reducing off-target effects.

The Molecular Journey: From Cinacalcet to this compound

The discovery of this compound was the result of a systematic medicinal chemistry effort focused on modifying the cinacalcet scaffold. The key structural feature of this compound that distinguishes it from cinacalcet is the incorporation of a pyrrolidine ring.[5][6] This modification was instrumental in reducing the inhibitory effect on CYP2D6 by sterically hindering the interaction with the enzyme's active site.[5][6] Further optimization of the pyrrolidine ring's configuration and the carboxylic acid moiety led to significant improvements in bioavailability.[5][6]

Core Structural Features and Key Modifications

The general structure of the this compound analogue series is characterized by a central pyrrolidine ring linking a naphthylethylamine moiety and a phenylacetic acid group. The SAR exploration focused on modifications at several key positions:

-

The Pyrrolidine Ring: Introduction of this five-membered ring was a critical first step. The stereochemistry of the substituents on the pyrrolidine ring was found to be crucial for both CaSR agonist activity and reduced CYP2D6 inhibition.

-

The Naphthylethylamine Moiety: This group is essential for binding to the CaSR. The (R)-configuration of the ethylamine linker is a conserved feature from cinacalcet, indicating its importance for potent activity.

-

The Phenylacetic Acid Group: Modifications to this part of the molecule, particularly the carboxylic acid position, were explored to optimize potency and pharmacokinetic properties. While some analogues with modifications at the carboxyl position showed higher in vitro CaSR activity, this compound was selected based on its overall superior profile, including its pharmacokinetic characteristics.[7]

Quantitative Structural Activity Relationship Data

The following tables summarize the key in vitro data for this compound and its analogues, demonstrating the impact of structural modifications on CaSR agonistic activity and CYP2D6 inhibition.

| Compound | Modification | CaSR Agonistic Activity (EC50, nM) | CYP2D6 Inhibition (IC50, µM) |

| Cinacalcet | - | Not explicitly stated in provided abstracts | Strong Inhibition |

| This compound | Pyrrolidine ring addition | 92.7 [8] | >50 [4] |

| Analogue 1 | Four-carbon linker at carboxyl position | 101[7] | Not specified |

Table 1: In vitro activity of this compound and a key analogue compared to Cinacalcet.

Experimental Protocols

Calcium-Sensing Receptor (CaSR) Activation Assay

This assay is designed to measure the agonistic activity of compounds on the human CaSR.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene are used.

-

Principle: The activation of the Gq-coupled CaSR leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change is detected using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Procedure:

-

HEK-CaSR cells are plated in 96-well plates and incubated overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye.

-

Test compounds at various concentrations are added to the wells.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The increase in fluorescence is proportional to the increase in [Ca²⁺]i and is used to determine the compound's agonistic activity.

-

-

Data Analysis: The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.

CYP2D6 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of the CYP2D6 enzyme, a key enzyme in drug metabolism.

Methodology:

-

Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used.

-

Substrate: A specific probe substrate for CYP2D6, such as dextromethorphan or bufuralol, is used.

-

Procedure:

-

Human liver microsomes are incubated with the CYP2D6 probe substrate in the presence of various concentrations of the test compound.

-

The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP activity.

-

After a specific incubation time, the reaction is stopped.

-

The amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the metabolite formation, is determined.

Signaling Pathway of this compound Action

This compound, as a positive allosteric modulator of the CaSR, enhances the receptor's sensitivity to extracellular calcium. This leads to the activation of intracellular signaling cascades that ultimately suppress the synthesis and secretion of PTH from the parathyroid glands.

Pharmacokinetics and Clinical Implications

Pharmacokinetic studies have demonstrated that this compound has a predictable and dose-proportional profile. It reaches maximum plasma concentration approximately 4 hours after oral administration with a terminal elimination half-life of about 20 hours in patients with SHPT.[7] A crucial finding is that this compound has a significantly higher bioavailability (around 62.7% in humans) compared to cinacalcet (5-30%).[7] This improved bioavailability allows for lower clinical doses, which likely contributes to the reduced incidence of gastrointestinal side effects.[4][7]

Clinical trials have confirmed the non-inferiority of this compound to cinacalcet in reducing PTH levels.[9] Importantly, these studies also showed a significantly lower incidence of gastrointestinal adverse events such as nausea and vomiting in patients treated with this compound compared to those receiving cinacalcet.[9]

Conclusion

The development of this compound represents a successful example of rational drug design, where a deep understanding of the SAR of a lead compound, cinacalcet, guided the synthesis of a second-generation agent with a superior clinical profile. The key structural modifications, particularly the introduction of the pyrrolidine ring, effectively addressed the major liabilities of cinacalcet, namely its gastrointestinal side effects and CYP2D6 inhibition. This technical guide provides a comprehensive overview of the SAR, experimental methodologies, and biological pathways related to this compound and its analogues, offering valuable insights for the future development of novel therapeutics targeting the calcium-sensing receptor.

References

- 1. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - Lookchem [lookchem.com]

- 3. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound on vagus nerve activity of the gastrointestinal tract in miniature pigs | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Preliminary Preclinical Assessment of Evocalcet's Off-Target Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Developed as a successor to cinacalcet, this compound was designed to exhibit a more favorable safety and tolerability profile, particularly concerning off-target effects that contribute to adverse drug reactions. This technical guide provides a summary of preliminary studies on the off-target effects of this compound, focusing on its interactions with cytochrome P450 (CYP) enzymes and its gastrointestinal (GI) safety profile. While comprehensive off-target screening data against a broad panel of receptors and ion channels are not extensively available in the public domain, this document synthesizes the existing preclinical and clinical findings to offer insights for researchers and drug development professionals.

Cytochrome P450 (CYP) Enzyme Inhibition Profile

A key objective in the development of this compound was to minimize the drug-drug interaction potential associated with the potent CYP2D6 inhibition observed with cinacalcet.[1][2] Preclinical studies have demonstrated that this compound has a significantly lower propensity for CYP enzyme inhibition.

Data Presentation

The following table summarizes the in vitro inhibitory effects of this compound on major human CYP isozymes.

| Cytochrome P450 Isozyme | IC50 (μM) |

| CYP1A2 | > 50 |

| CYP2A6 | > 50 |

| CYP2B6 | > 50 |

| CYP2C8 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | > 50 |

| CYP2D6 | > 50 |

| CYP2E1 | > 50 |

| CYP3A4/5 | > 50 |

| Source: Kawata T, et al. (2018). A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro. PLoS One.[3][4] |

These data indicate that this compound does not cause significant direct inhibition of the tested CYP isozymes at concentrations up to 50 μM, suggesting a low likelihood of clinically relevant drug-drug interactions mediated by this mechanism.

Experimental Protocols

CYP Inhibition Assay Methodology [3][4]

The direct inhibitory effects of this compound on the activities of nine CYP isozymes were evaluated in human liver microsomes.

-

Test System: Pooled human liver microsomes.

-

Test Compound: this compound, tested at six concentrations ranging from 0.15 to 50 μM.

-

Incubation: Each CYP substrate was incubated with human liver microsomes in the presence or absence of this compound. The incubation mixture contained a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system.

-

Analysis: The formation of the specific metabolite for each CYP isozyme was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Endpoint: The half-maximal inhibitory concentration (IC50) was calculated for each isozyme.

Gastrointestinal Off-Target Effects

Cinacalcet is associated with a high incidence of gastrointestinal adverse events, such as nausea and vomiting, which can limit dose escalation and patient compliance.[1] this compound was developed to mitigate these effects.

Rationale for Reduced Gastrointestinal Side Effects

The improved gastrointestinal safety profile of this compound is attributed to a combination of factors, primarily its enhanced pharmacokinetic properties compared to cinacalcet.

-

Higher Bioavailability: this compound exhibits significantly higher bioavailability than cinacalcet.[1] This allows for the administration of a lower oral dose to achieve the desired therapeutic effect.

-

Reduced Local Exposure: The lower required dose of this compound leads to reduced exposure of the drug to the gastrointestinal tract, minimizing direct irritation or stimulation of local receptors that may trigger nausea and vomiting.

-

Less Effect on Gastric Emptying: Preclinical studies in rats have shown that cinacalcet significantly delays gastric emptying, a potential contributor to gastrointestinal intolerance. In contrast, this compound demonstrated a markedly milder effect on gastric emptying.[4]

Data Presentation

Clinical trial data from a head-to-head study comparing this compound and cinacalcet in hemodialysis patients with secondary hyperparathyroidism demonstrate the improved gastrointestinal safety profile of this compound.

| Adverse Event | This compound (n=317) | Cinacalcet (n=317) |

| Nausea | 18.6% | 32.8% |

| Vomiting | ||

| Abdominal Discomfort | ||

| Abdominal Distension | ||

| Decreased Appetite | ||

| Source: A phase 3, multicenter, randomized, double-blind, active-controlled study of this compound (KHK7580) in hemodialysis patients with secondary hyperparathyroidism. Data presented at ASN Kidney Week 2017. |

Broad Panel Off-Target Screening

A comprehensive assessment of a drug candidate's off-target profile typically involves screening against a large panel of receptors, ion channels, transporters, and enzymes to identify potential liabilities early in development. While it is standard practice in the pharmaceutical industry to conduct such safety pharmacology studies (e.g., through contract research organizations like Eurofins or CEREP), detailed results from a broad panel screening for this compound are not publicly available. The primary focus of published literature has been on the improved CYP interaction profile and gastrointestinal tolerability compared to its predecessor, cinacalcet.

Conclusion

References

An In-depth Technical Guide to the Allosteric Modulation of the Calcium-Sensing Receptor by Evocalcet

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is the principal regulator of extracellular calcium homeostasis.[1][2] It is a critical therapeutic target for disorders of parathyroid function, such as secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[3][4] Evocalcet (trade name Orkedia) is a second-generation, orally active, positive allosteric modulator (PAM) of the CaSR.[5][6] It enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[3][7] Developed to improve upon the first-generation calcimimetic, cinacalcet, this compound exhibits a favorable pharmacokinetic and pharmacodynamic profile with potentially fewer gastrointestinal side effects.[4][8]

This technical guide provides a comprehensive overview of the allosteric modulation of CaSR by this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and the associated signaling pathways.

Quantitative Pharmacological Data

The pharmacological effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency of this compound

| Parameter | Cell Line | Assay Condition | Value | Reference |

| EC₅₀ | hCaR-HEK293 | Intracellular Ca²⁺ Mobilization | 92.7 nM | [6][7][9] |

| EC₅₀ | In Vitro FLIPR Assay | 0.5 mM CaCl₂ | 243 ± 15 nM | [10] |

Binding Affinity of this compound Derivatives

| Compound | Parameter | Cell Line | Value | Reference |

| EvoSiR4 (this compound-derived probe) | Kd | CaSR+ cells | 53.57 ± 18.36 nM | [10] |

| EvoSiR6 (this compound-derived probe) | Kd | CaSR+ cells | 70.95 ± 9.56 nM | [10] |

In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Dose | Effect | Reference |

| Normal Rats | ≥0.03 mg/kg (oral) | Significant reduction in serum PTH | [11] |

| Normal Rats | ≥0.1 mg/kg (oral) | Significant reduction in serum calcium | [11] |

| Uremic Rats | Not specified | Increased parathyroid CaSR and VDR expression | [12] |

Clinical Efficacy of this compound in Patients with Secondary Hyperparathyroidism

| Patient Population | Dose | Effect on Intact PTH (iPTH) | Reference |

| Japanese Hemodialysis Patients | 1, 4, 12 mg (single dose) | Dose-dependent reduction (-13.45%, -48.49%, -65.92% at 4h) | [13] |

| Japanese Hemodialysis Patients | 0.5, 1, 2 mg/day | Dose-dependent reduction in iPTH | [14][15] |

Mechanism of Allosteric Modulation and Signaling Pathways